molecular formula C20H26ClNO4 B12703707 Benzyl alcohol, p-hydroxy-alpha-(1-((1-methyl-2-(2-methyl-1,3-benzodioxol-2-yl)ethyl)amino)ethyl)-, hydrochloride CAS No. 87081-21-8

Benzyl alcohol, p-hydroxy-alpha-(1-((1-methyl-2-(2-methyl-1,3-benzodioxol-2-yl)ethyl)amino)ethyl)-, hydrochloride

Cat. No.: B12703707
CAS No.: 87081-21-8
M. Wt: 379.9 g/mol
InChI Key: BRGZWKQYRYHBKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl alcohol, p-hydroxy-alpha-(1-((1-methyl-2-(2-methyl-1,3-benzodioxol-2-yl)ethyl)amino)ethyl)-, hydrochloride is a complex organic compound. It is characterized by the presence of a benzyl alcohol group, a p-hydroxy group, and a hydrochloride salt. This compound is notable for its diverse applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl alcohol, p-hydroxy-alpha-(1-((1-methyl-2-(2-methyl-1,3-benzodioxol-2-yl)ethyl)amino)ethyl)-, hydrochloride typically involves multiple steps. The process begins with the preparation of the benzodioxole moiety, followed by the introduction of the aminoethyl group. The final step involves the formation of the hydrochloride salt. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow systems. The process is optimized to minimize waste and maximize efficiency. Advanced techniques such as chromatography and crystallization are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

Benzyl alcohol, p-hydroxy-alpha-(1-((1-methyl-2-(2-methyl-1,3-benzodioxol-2-yl)ethyl)amino)ethyl)-, hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields.

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as aldehydes, ketones, alcohols, and amines. These derivatives have their own unique properties and applications.

Scientific Research Applications

Benzyl alcohol, p-hydroxy-alpha-(1-((1-methyl-2-(2-methyl-1,3-benzodioxol-2-yl)ethyl)amino)ethyl)-, hydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a starting material for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: It is investigated for its potential therapeutic effects, such as its role in drug development and delivery systems.

    Industry: The compound is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of Benzyl alcohol, p-hydroxy-alpha-(1-((1-methyl-2-(2-methyl-1,3-benzodioxol-2-yl)ethyl)amino)ethyl)-, hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Benzyl alcohol, p-hydroxy-alpha-(1-((1-methyl-2-(2-methyl-1,3-benzodioxol-2-yl)ethyl)amino)ethyl)-, hydrochloride include:

  • 3,5-Diiodo-4-hydroxy-alpha-(1-((1-methyl-2-phenoxyethyl)amino)ethyl)benzyl alcohol
  • 3,5-Dihydroxybenzyl alcohol
  • 3,5-Dibromo-4-hydroxy-alpha-(1-((1-methyl-3-phenylpropyl)amino)ethyl)benzyl alcohol hydrochloride

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of functional groups and its specific molecular structure. This uniqueness contributes to its distinct chemical properties and wide range of applications.

Properties

CAS No.

87081-21-8

Molecular Formula

C20H26ClNO4

Molecular Weight

379.9 g/mol

IUPAC Name

4-[1-hydroxy-2-[1-(2-methyl-1,3-benzodioxol-2-yl)propan-2-ylamino]propyl]phenol;hydrochloride

InChI

InChI=1S/C20H25NO4.ClH/c1-13(12-20(3)24-17-6-4-5-7-18(17)25-20)21-14(2)19(23)15-8-10-16(22)11-9-15;/h4-11,13-14,19,21-23H,12H2,1-3H3;1H

InChI Key

BRGZWKQYRYHBKZ-UHFFFAOYSA-N

Canonical SMILES

CC(CC1(OC2=CC=CC=C2O1)C)NC(C)C(C3=CC=C(C=C3)O)O.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.